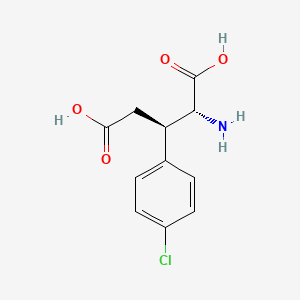

(2R,3S)-beta-p-Chlorophenylglutamic acid

概要

説明

(2R,3S)-クロルフェグは、有機化学および医薬品研究において重要な役割を果たすキラル化合物です。この化合物は、(2R,3S)配置と呼ばれる特定の立体化学によって特徴付けられます。この配置は、分子中の第2および第3の炭素原子におけるキラル中心周りの原子の空間的配置を示しています。

2. 製法

合成経路と反応条件: (2R,3S)-クロルフェグの製造には、通常、非極性溶媒中、アルカリ水溶液の作用下、(2R,3S)-3-t-ブチルオキシカルボニルアミノ-1-ハロゲン-2-ヒドロキシ-4-フェニルブタンの環化反応が用いられます。反応条件には、静置、積層、水相の除去、および最終生成物を得るための脱ガラス化が含まれます .

工業的製造方法: (2R,3S)-クロルフェグの工業的製造には、高収率と高純度を確保するために合成経路を最適化することが含まれます。このプロセスは、溶媒消費量が少なく、製造コストが低いという点で効率的に設計されています。最終生成物は、通常、溶媒による結晶化によって乾燥され、96%を超えるモル比と99.5%を超える純度を実現しています .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of (2R,3S)-Chlorpheg typically involves the cyclization reaction of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent. The reaction conditions include standing, layering, and removing the aqueous phase followed by devitrification to obtain the final product .

Industrial Production Methods: Industrial production of (2R,3S)-Chlorpheg involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be efficient, with minimal solvent consumption and low production costs. The final product is typically dried through crystallization with the solvent, achieving a mole rate of over 96% and purity exceeding 99.5% .

化学反応の分析

反応の種類: (2R,3S)-クロルフェグは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応は、(2R,3S)-クロルフェグを還元型に変換することができます。

置換: この化合物は、置換反応に参加することができ、その際に1つの官能基が別の官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン(臭素、塩素)や求核剤(アミン、アルコール)などの試薬が一般的に使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアルカンが生成される場合があります .

科学的研究の応用

Excitatory Neurotransmission Modulation

Beta-p-chlorophenylglutamic acid acts as a selective potentiator of certain excitatory amino acids. Research has shown that it enhances responses induced by homocysteate and other sulphur-containing amino acids in the spinal cord of cats. This potentiation suggests a potential role in modulating excitatory neurotransmission pathways, which could have implications for understanding pain mechanisms and developing analgesic therapies .

Induction of Fictive Locomotion

In studies involving amphibian models, beta-p-chlorophenylglutamic acid has been observed to induce fictive locomotion through its action as an uptake inhibitor of homocysteic acid. This finding supports the hypothesis that homocysteic acid may function as a neurotransmitter in the central nervous system, indicating that beta-p-chlorophenylglutamic acid could be instrumental in locomotor control and rehabilitation strategies following spinal cord injuries .

Potentiation of Sulphur-Containing Amino Acids

A study highlighted the role of beta-p-chlorophenylglutamic acid in potentiating the effects of exogenously applied homocysteic acid. It was found that this compound significantly increased the frequency of locomotor activity in experimental setups, suggesting its utility in research focused on motor function recovery .

Differential Effects on Various Amino Acids

Research also classified the potency of various sulphur-containing amino acids when combined with beta-p-chlorophenylglutamic acid. The findings indicated that while certain amino acids showed enhanced effects, others did not respond similarly, which could inform future studies on neurotransmitter interactions and their therapeutic potentials .

Data Tables

The following table summarizes key findings from various studies regarding the effects of beta-p-chlorophenylglutamic acid on different amino acids:

| Amino Acid | Potentiation Effect | Notes |

|---|---|---|

| Homocysteate | Significant | Enhanced locomotor activity observed |

| L-glutamate | None | No significant effect noted |

| L-aspartate | None | Similar to L-glutamate |

| Cysteine sulphinate | Moderate | Some enhancement noted |

| D-homocysteine sulphinic | High | Most potent compound in the tested range |

作用機序

(2R,3S)-クロルフェグの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体と結合することでその効果を発揮し、それらの活性を変化させます。正確な分子標的と経路は、特定の用途と使用の状況によって異なります .

類似化合物:

- (2S,3S)-クロルフェグ

- (2R,3R)-クロルフェグ

- (2S,3R)-クロルフェグ

比較: (2R,3S)-クロルフェグは、その特定の立体化学のためにユニークで、ジアステレオマーやエナンチオマーと比較して異なる物理的および化学的特性を備えています。これらの違いは、化合物の反応性、生物活性、およびさまざまな用途への適合性に影響を与える可能性があります .

類似化合物との比較

- (2S,3S)-Chlorpheg

- (2R,3R)-Chlorpheg

- (2S,3R)-Chlorpheg

Comparison: (2R,3S)-Chlorpheg is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. These differences can affect the compound’s reactivity, biological activity, and suitability for various applications .

生物活性

(2R,3S)-beta-p-Chlorophenylglutamic acid (also referred to as β-p-Chlorophenylglutamate or β-CPG) is a compound that has garnered attention due to its biological activities, particularly in the context of neuropharmacology and its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

β-CPG is a β-amino acid derivative characterized by a p-chlorophenyl group attached to the glutamic acid backbone. Its unique structure contributes to its distinct biological activity, particularly in modulating neurotransmitter systems.

1. Glutamate Receptor Modulation

β-CPG acts primarily as an antagonist of glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). Studies have shown that it can selectively inhibit mGluR5, which plays a crucial role in synaptic plasticity and neuronal excitability. This inhibition can lead to significant effects on neural signaling pathways.

2. Neuroprotective Effects

Research indicates that β-CPG may exert neuroprotective effects by modulating excitatory neurotransmission. By inhibiting excessive glutamate activity, it helps prevent excitotoxicity—a process implicated in various neurodegenerative diseases.

Antiviral and Antitumor Properties

Recent studies have highlighted the potential antiviral and antitumor properties of β-CPG. For instance, compounds containing β-amino acids have shown activity against various cancer cell lines. In vitro assays demonstrated that β-CPG derivatives could inhibit cell proliferation in human carcinoma cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Effects

β-CPG has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, β-CPG was found to suppress TNF-α levels significantly, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of β-CPG

Case Studies

Case Study 1: Neuroprotective Role in Excitotoxicity

In a controlled experiment, β-CPG was administered to neuronal cultures exposed to high levels of glutamate. The results indicated that β-CPG effectively reduced neuronal death compared to control groups, supporting its role as a neuroprotective agent against excitotoxic damage.

Case Study 2: Antitumor Activity

A series of experiments were conducted on various human cancer cell lines (A-431, A-549). Compounds derived from β-CPG exhibited IC50 values ranging from 0.065 to 9.4 µmol/L against these cell lines, demonstrating significant antitumor potential .

特性

IUPAC Name |

(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXBCPSYEAQEHB-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。